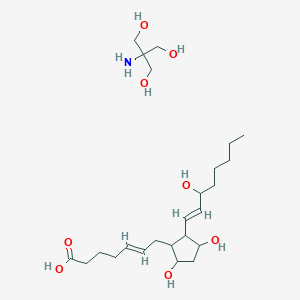

Dinoprost tromethamine

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5.C4H11NO3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;5-4(1-6,2-7)3-8/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);6-8H,1-3,5H2/b7-4-,13-12+;/t15-,16+,17+,18-,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGXEHDCSOYNKY-RZHHZEQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045582 | |

| Record name | Dinoprost tromethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38562-01-5 | |

| Record name | Dinoprost tromethamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38562-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinoprost tromethamine [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038562015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinoprost tromethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dinoprost tromethamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dinoprost tromethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinoprost, trometamol salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINOPROST TROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT6BBQ5A68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

100-101 | |

| Record name | Dinoprost tromethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Pharmacological Actions and Receptor Level Mechanisms of Dinoprost Tromethamine

Prostaglandin (B15479496) F2α Receptor Agonism

Dinoprost (B1670695) tromethamine is a synthetic analogue of the naturally occurring prostaglandin F2α (PGF2α). selleckchem.com Its primary pharmacological action is agonism at the prostaglandin F2α receptor, also known as the FP receptor. drugbank.com This interaction is the foundation of its physiological effects, particularly on the female reproductive system. As a potent agonist, dinoprost tromethamine mimics the actions of endogenous PGF2α, initiating a cascade of cellular events upon binding to its specific receptors. drugbank.com

Interaction with Specific Prostaglandin Receptors on Smooth Muscle Cells

This compound exerts its effects by binding to specific prostaglandin F2α receptors located on the surface of smooth muscle cells, particularly within the myometrium of the uterus. drugbank.com The activity of this receptor is mediated by G-proteins, which are integral to cellular signaling. drugbank.com The binding of this compound to the FP receptor initiates a conformational change in the receptor, leading to the activation of these associated G-proteins. frontiersin.org This interaction is highly specific, and the density and sensitivity of these receptors in the uterine muscle increase throughout pregnancy, enhancing the uterine response to prostaglandins (B1171923). drugbank.com

Intracellular Signaling Pathways Triggered by Receptor Binding

Upon binding of this compound to the FP receptor, a G-protein-mediated signaling cascade is initiated. drugbank.com The FP receptor is coupled to Gαq and Gαi proteins in the myometrium. frontiersin.org This activation leads to the stimulation of phospholipase C (PLC). frontiersin.orgdrugbank.comnih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org

IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). frontiersin.orgnih.gov Concurrently, this compound also appears to enhance the influx of extracellular Ca2+ into the myometrial cells. nih.govnih.gov The resulting increase in cytosolic Ca2+ concentration is the pivotal event that leads to the activation of contractile proteins and subsequent muscle contraction. nih.gov

Myometrial Activity Stimulation

This compound is a potent stimulator of myometrial activity, inducing contractions of the uterine smooth muscle. selleckchem.com The contractions elicited by this compound in a gravid uterus are similar in nature to those observed during term labor. drugbank.com This direct stimulation of the myometrium is a cornerstone of its clinical applications. selleckchem.comdrugbank.com

Mechanism of Uterine Contraction Induction

The induction of uterine contractions by this compound is a direct consequence of its interaction with FP receptors on myometrial cells. drugbank.com As detailed in the intracellular signaling pathway, the binding of this compound leads to a significant increase in intracellular calcium levels. nih.govnih.gov This elevated calcium binds to calmodulin, which in turn activates myosin light-chain kinase. This enzyme phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction. The intensity and frequency of these contractions are sufficient to cause significant changes in the uterine state. drugbank.com

Role in Cervical Dilation and Softening

In addition to its direct effects on the myometrium, this compound also plays a crucial role in preparing the cervix for labor by facilitating cervical dilation and softening, a process known as cervical ripening. selleckchem.comdrugbank.com This effect is believed to be mediated by the breakdown of collagen in the cervix, which alters the cervical connective tissue, making it more pliable and allowing it to open. youtube.com

Comparative Analysis of Uterotonic Effects with Other Prostaglandins

The uterotonic effects of this compound can be compared with other commonly used prostaglandins, such as dinoprostone (B10761402) (a PGE2 analog) and misoprostol (a PGE1 analog), as well as other PGF2α analogs like carboprost (B24374) tromethamine.

In terms of labor induction, studies have shown that misoprostol may lead to a shorter time to the onset of labor compared to dinoprostone. nih.gov One study reported an average time from induction to onset of labor of approximately 7 hours and 17 minutes for misoprostol, compared to 11 hours and 58 minutes for dinoprostone. nih.gov However, the rate of vaginal delivery was found to be statistically higher in the dinoprostone group in the same study. nih.gov Another meta-analysis indicated that while misoprostol required less oxytocin (B344502) augmentation, there were no significant differences in major maternal and neonatal outcomes compared to dinoprostone. frontiersin.org

| Parameter | Dinoprostone | Misoprostol | Reference |

|---|---|---|---|

| Time to Onset of Labor | 11 hours 58 minutes | 7 hours 17 minutes | nih.gov |

| Vaginal Delivery Rate | Higher | Lower | nih.gov |

| Need for Oxytocin Augmentation | Higher | Lower | frontiersin.org |

When comparing PGF2α analogs, carboprost tromethamine has been shown to potentially increase the uterotonic activities of dinoprost. drugbank.com In the context of postpartum hemorrhage, carboprost has demonstrated superior efficacy in reducing blood loss compared to oxytocin. researchgate.net While direct comparative studies on the uterotonic potency between dinoprost and carboprost are limited, their similar mechanisms of action suggest potent effects on myometrial contraction.

| Uterotonic Agent | Prostaglandin Class | Primary Uterotonic Effect | Reference |

|---|---|---|---|

| This compound | PGF2α | Stimulates myometrial contractions and cervical ripening | selleckchem.comdrugbank.com |

| Dinoprostone | PGE2 | Stimulates uterine contractions and promotes cervical ripening | drugbank.commayoclinic.org |

| Misoprostol | PGE1 | Induces uterine contractions and cervical ripening | frontiersin.orgnih.gov |

| Carboprost tromethamine | PGF2α | Potent stimulation of myometrial contractions | researchgate.netnih.gov |

Luteolytic Action and Endocrine Modulation

One of the most prominent actions of this compound is its potent luteolytic effect, which involves the functional and structural regression of the corpus luteum (CL). selleckchem.comwikipedia.org This action is fundamental to its therapeutic use in controlling reproductive cycles in various species.

This compound induces luteolysis, which is the process of corpus luteum degradation. selleckchem.comwikipedia.org This action mimics the natural physiological process that occurs at the end of a non-pregnant estrous cycle. wikipedia.org The compound acts directly on the corpus luteum to inhibit steroidogenesis and cause its regression into a corpus albicans. selleckchem.comwikipedia.org This effect is dependent on the presence of a sufficient number of PGF2α receptors on the CL membrane. wikipedia.org Studies in various animal models, including donkeys and microminipigs, have demonstrated that administration of this compound effectively decreases the volume of the corpus luteum, leading to a shortened estrous cycle. nih.govmadbarn.com

The regression of the corpus luteum directly leads to a significant decline in the synthesis and secretion of progesterone (B1679170), a hormone crucial for the maintenance of pregnancy. selleckchem.comwikipedia.org this compound administration results in a measurable decrease in circulating progesterone concentrations. nih.gov Research in lactating Holstein cows showed that treatment was followed by a gradual decrease in circulating progesterone, leading to complete luteal regression in the majority of treated animals. nih.govnih.gov Similarly, studies in mares demonstrated a decrease in plasma progesterone concentrations following treatment with this compound compared to controls. The rapid reduction in progesterone levels is a key factor in the synchronization of estrus and the initiation of a new reproductive cycle. selleckchem.com

Table 1: Effect of this compound on Progesterone (P4) Levels in Dairy Cattle

| Study Focus | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Comparison of Prostaglandin Analogues | Dairy Cattle | D-cloprostenol induced a greater decrease in serum P4 concentrations two days post-treatment compared to this compound. | merck-animal-health-usa.com |

| Route of Administration | Lactating Holstein Cows | A transient increase in circulating P4 occurred 15 minutes post-treatment, followed by a gradual decrease, leading to complete luteal regression (P4 <0.5 ng/mL) in most cows by 56 hours. No significant difference in P4 decline was found between intramuscular and subcutaneous administration routes for cows that achieved complete luteolysis. | nih.govnih.gov |

| Efficacy of Different Administration Routes | Lactating Holstein Cows | No significant effect on the decline of progesterone concentration was observed between different routes of administration (intramuscular vs. subcutaneous). | nih.govresearchgate.net |

The luteolytic efficacy of this compound is well-established in veterinary medicine for the reproductive management of livestock. selleckchem.com

Animal Models: In domestic mammals such as cattle, horses, and swine, the uterus produces PGF2α to induce luteolysis if implantation does not occur. wikipedia.org Exogenous administration of this compound is widely used to synchronize estrus cycles and manage breeding. selleckchem.com Studies have demonstrated its effectiveness in various species:

Donkeys: Even low doses of this compound (0.625 mg) have been shown to effectively induce luteolysis and shorten the estrous cycle in jennies. nih.govmadbarn.com

Cattle: It is a standard treatment for inducing luteal regression in dairy cows as part of synchronization protocols. nih.gov However, some studies note that synthetic analogues like cloprostenol (B1669231) may be more potent, requiring a smaller mass of the drug to induce a similar luteolytic effect. merck-animal-health-usa.com

Microminipigs: Multiple treatments with dinoprost have been shown to induce corpus luteum regression and synchronize estrus in this miniature pig model.

Humans: In humans, this compound is used medically for the induction of labor and as an abortifacient, particularly in the second trimester. drugbank.comwikipedia.org Its mechanism involves stimulating uterine contractions and degrading the corpus luteum, which is essential for maintaining pregnancy through progesterone production. wikipedia.org While the fundamental luteolytic action is present, its application is for pregnancy termination or labor induction rather than for estrus cycle synchronization as seen in animal models. drugbank.com

This compound can influence the release of pituitary hormones, particularly Luteinizing Hormone (LH). Gonadotropin-releasing hormone (GnRH) from the hypothalamus stimulates the pituitary to release LH and Follicle-Stimulating Hormone (FSH). yourhormones.info Research in beef cows has shown that PGF2α administration can cause a release of LH, even in the absence of progesterone withdrawal. nih.gov Furthermore, administering PGF2α prior to GnRH has been found to enhance the GnRH-induced LH release and the subsequent ovulation response. nih.gov This suggests that part of dinoprost's effect on the reproductive cycle may be mediated through its influence on the pituitary gland. nih.gov In cattle synchronized with dinoprost, subsequent administration of GnRH led to a close grouping of preovulatory LH peaks. nih.gov

Vasodilatory Effects and Angiographic Applications

Beyond its reproductive applications, this compound possesses vasodilatory properties. It is administered via intra-arterial injection to act as a vasodilator, which can be utilized to assist in angiography. drugbank.com This effect is linked to the broader actions of prostaglandins on vascular smooth muscle. One hypothesis regarding its mechanism suggests that an initial introduction of PGF2α can cause vasoconstriction, but as concentrations decrease, it allows for the relaxation of vascular tissue. nih.gov

Other Pharmacological Effects

This compound has other significant pharmacological actions, primarily related to smooth muscle contraction.

Myometrial Stimulation: It is a potent stimulator of myometrial contractions in the gravid uterus, mimicking the contractions that occur during labor. drugbank.com This effect is dose-dependent; low doses are used for the induction of labor at term, while higher doses are sufficient to cause abortion. drugbank.comwikipedia.org

Cervical Relaxation: this compound also facilitates cervical dilatation and softening. drugbank.com This action, combined with its stimulation of uterine contractions, contributes to its use in labor induction and termination of pregnancy. selleckchem.com

Influence on Blood Pressure and Bronchoconstriction

Dinoprost (PGF2α) is a potent constrictor of smooth muscle, an action that is particularly evident in the vascular system and the airways. nih.gov In the lungs, PGF2α causes both pulmonary vasoconstriction (narrowing of blood vessels) and bronchoconstriction (narrowing of airways) in all animal species studied. nih.gov

The vasoconstrictive effect of PGF2α leads to an increase in blood pressure within the pulmonary circulation. In studies using isolated and perfused rat lungs, the administration of PGF2α resulted in a marked rise in pulmonary arterial pressure (Ppa). nih.gov A detailed analysis revealed that this pressure increase was due to heightened resistance in both upstream (29%) and downstream (71%) vascular segments. nih.gov

Similarly, PGF2α is a recognized bronchoconstrictor, particularly in individuals with asthma. nih.govnih.gov Inhalation of PGF2α can induce a dose-related decrease in airway conductance. nih.govnih.gov Research in asthmatic subjects has shown that PGF2α is a more potent bronchoconstrictor than other prostaglandins, such as PGD2. nih.gov

The receptor-level mechanism for these effects involves the Prostaglandin F receptor (FP), a G protein-coupled receptor. nih.gov However, research indicates that the contractile actions of PGF2α on both vascular and airway smooth muscle are also mediated through thromboxane receptors. nih.gov Studies have demonstrated that the use of a thromboxane receptor blocker, SQ 29548, completely blocked the vascular and airway responses to PGF2α in rat lungs. nih.gov This suggests that PGF2α may stimulate thromboxane receptors directly or cause the release of thromboxane, which then acts on its own receptors. The intracellular signaling pathway appears to involve protein kinase C (PKC). nih.gov

| Parameter | Baseline Value (Mean ± SEM) | Value after 50 μg PGF2α (Mean ± SEM) | Change |

|---|---|---|---|

| Pulmonary Arterial Pressure (Ppa) | 8.6 ± 0.3 cmH₂O | 14.2 ± 0.6 cmH₂O | Significant Increase (p<0.01) |

| Microvascular Pressure (Pmv) | 2.7 ± 0.3 cmH₂O | 6.7 ± 0.5 cmH₂O | Significant Increase (p<0.01) |

Data sourced from a study on isolated-perfused rat lungs, demonstrating the vasoconstrictive effects of PGF2α. nih.gov

Regulation of Mucin Release

This compound plays a role in the regulation of glandular secretions, specifically in the release of mucin from airway tissues. Mucin is the primary glycoprotein component of mucus, which serves a protective function in the respiratory tract.

In vitro studies using explants of human bronchial tissue have shown that Prostaglandin F2 alpha significantly increases the output of radiolabelled mucus glycoproteins (mucins). nih.govnih.gov This stimulatory effect was observed at concentrations of 0.1 and 1.0 micrograms/ml. nih.govnih.gov In contrast, Prostaglandins E1 and E2 did not produce a significant effect on mucin output at similar concentrations. nih.govnih.gov

The release of PGF2α from human airways can be triggered by antigenic challenges, suggesting that it may be an important endogenous regulator of mucus secretion in inflammatory or allergic conditions like asthma. nih.govnih.gov The increased mucin release stimulated by PGF2α could contribute to the mucus hypersecretion often observed in these pathological states. The precise receptor-level mechanism for this secretagogue activity on bronchial glands is linked to its primary action on the FP receptor, initiating intracellular signaling that leads to the exocytosis of mucin granules.

| PGF2α Concentration | Effect on Mucin Output | Significance |

|---|---|---|

| 0.1 µg/mL (0.28 µM) | Significant Increase | Statistically significant |

| 1.0 µg/mL (2.8 µM) | Significant Increase | Statistically significant |

This table summarizes findings from in vitro experiments on human bronchial explants, showing a dose-dependent stimulation of mucin secretion by PGF2α. nih.govnih.gov

Pharmacokinetic and Pharmacodynamic Research

Absorption Mechanisms and Systemic Circulation Dynamics

Following parenteral administration, dinoprost (B1670695) tromethamine is rapidly absorbed from the injection site. europa.eu Studies in lactating Holstein cows have compared the systemic circulation dynamics following intramuscular (IM) and subcutaneous (SC) administration. After administration of 25 mg of dinoprost tromethamine, circulating concentrations of its primary metabolite, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), were greater in cows that received subcutaneous administration compared to those who received intramuscular administration between 15 and 90 minutes post-treatment. nih.govnih.gov This suggests a more rapid or extensive initial absorption into the systemic circulation via the subcutaneous route in this species. nih.govdefra.gov.uk

The area under the curve for PGFM during the first 90 minutes after treatment was significantly greater for subcutaneous administration (1,664 ± 129 pg·h/mL) compared to intramuscular administration (1,146 ± 177 pg·h/mL). nih.gov Despite these differences in early absorption dynamics, both routes of administration are effective in achieving therapeutic concentrations. nih.gov In addition to injection, this compound can be administered intra-amniotically, from which it is slowly absorbed into the systemic circulation. patsnap.com

Table 1: PGFM Concentration Dynamics in Lactating Holstein Cows

| Time Post-Administration | Administration Route | PGFM Concentration |

|---|---|---|

| 15 - 90 minutes | Subcutaneous (SC) | Greater than IM |

| 15 - 90 minutes | Intramuscular (IM) | Less than SC |

| First 90 minutes (AUC) | Subcutaneous (SC) | 1,664 ± 129 pg·h/mL |

| First 90 minutes (AUC) | Intramuscular (IM) | 1,146 ± 177 pg·h/mL |

Distribution and Tissue Localization Studies

Upon entering systemic circulation, this compound is rapidly distributed throughout the body. Studies utilizing radiolabeled dinoprost (³H PGF2α) in rats have provided insights into its tissue distribution, and these findings have been correlated with observations in cows. zoetisus.com An interesting observation from these studies was that the radioactive dose rapidly distributed to and dissipated from tissues, with a curve that closely mirrored its dissipation from the serum. zoetisus.com

The highest concentrations of dinoprost are observed at the injection site, and these levels deplete to background concentrations within 24 to 48 hours post-injection. defra.gov.uk While comprehensive quantitative whole-body autoradiography (QWBA) studies specific to this compound are not extensively detailed in the available literature, this technique is a standard for determining the tissue distribution of radiolabeled compounds. nih.govresearchgate.netbioivt.com Such studies provide visual and quantitative data on the distribution and accumulation of a compound in various tissues and organs over time. bioivt.comnjdmpk.com

Metabolic Pathways and Metabolite Identification

The metabolism of this compound is rapid and extensive, with the parent compound being quickly converted to its metabolites. zoetisus.com The metabolic pathways are qualitatively similar across different species, including rats and monkeys, although quantitative differences have been observed. zoetisus.com

A primary metabolic pathway for dinoprost is enzymatic dehydrogenation. This process occurs predominantly in the maternal lungs and also in the liver. drugs.com The enzyme 15-hydroxyprostaglandin dehydrogenase (PGDH) plays a critical role in the inactivation of prostaglandins (B1171923). drugs.com The extensive first-pass metabolism in the lungs and liver contributes to the very short half-life of the parent compound in the systemic circulation. europa.eu

The principal and most prominent plasma metabolite of dinoprost (PGF2α) is 13,14-dihydro-15-keto-prostaglandin F2α, commonly referred to as PGFM. youtube.com Due to the rapid metabolism of the parent compound, the measurement of PGFM in plasma or serum is a reliable method for assessing the in vivo production and presence of PGF2α following administration of this compound. youtube.com

In lactating Holstein cows administered a 25 mg dose of this compound, PGFM concentrations in plasma rise rapidly. nih.gov Studies have shown that subcutaneous administration leads to higher PGFM concentrations in the initial 90 minutes compared to intramuscular injection. nih.govnih.gov In mares, a significant increase in PGFM has been observed within 6 minutes of oxytocin (B344502) administration, which stimulates prostaglandin (B15479496) release, with peak values occurring within 10 minutes. nih.gov In pregnant dogs, mean concentrations of PGFM were found to increase approximately 2.5-fold between 48 and 15 hours before parturition, a period associated with luteolysis. drugs.com

Table 2: PGFM Profile Observations in Various Species

| Species | Condition/Treatment | Observation |

|---|---|---|

| Lactating Holstein Cow | 25 mg Dinoprost (SC vs. IM) | SC administration resulted in higher PGFM concentrations in the first 90 minutes. |

| Mare | Oxytocin Administration | Significant PGFM increase within 6 minutes, peak within 10 minutes. |

| Pregnant Dog | Prepartum (48 to 15 hours) | ~2.5-fold increase in PGFM concentrations. |

Elimination Routes and Excretion Profiles

Following its rapid metabolism, the metabolites of dinoprost are eliminated from the body. The primary routes of excretion for prostaglandins and their metabolites are through the urine and feces. nih.gov Biliary excretion plays a significant role in the elimination of many prostaglandins, with the compounds being secreted into the bile and then entering the intestinal tract. nih.govnih.gov

Once in the intestine, these metabolites can be eliminated in the feces. veterinaryworld.orgveterinaryworld.org For some prostaglandins, excretion is equally divided between the urinary and fecal routes. nih.gov While specific quantitative data on the excretion profile of this compound is limited, the general pathways for prostaglandin elimination involve both renal and hepatic systems. nih.gov Drug metabolites, which are typically more polar than the parent compound, are more prone to renal and biliary excretion. youtube.com

Half-Life Determination in Various Biological Fluids and Species

This compound has an extremely short half-life in the blood, on the order of minutes, across various species. europa.euzoetisus.com This is a direct result of its rapid and extensive metabolism, particularly during its first pass through the lungs and liver. europa.eu

In bovine blood, the half-life has been reported to be just a few minutes. zoetisus.com More specific studies in heifers have determined the distribution half-life to be 29.2 ± 3.9 seconds and the elimination half-life to be 9.0 ± 0.9 minutes following intravenous administration. nih.gov In mares, the half-life is comparatively longer, with a distribution half-life of 94.2 ± 15.9 seconds and an elimination half-life of 25.9 ± 5.0 minutes after intravenous injection. nih.gov In amniotic fluid, the half-life of dinoprost is considerably longer, estimated to be between 3 to 6 hours. drugs.com

Table 3: Half-Life of Dinoprost in Different Species and Biological Fluids

| Species | Biological Fluid | Half-Life Type | Half-Life Duration |

|---|---|---|---|

| Bovine | Blood | Elimination | A few minutes |

| Heifer | Plasma | Distribution | 29.2 ± 3.9 seconds |

| Heifer | Plasma | Elimination | 9.0 ± 0.9 minutes |

| Mare | Plasma | Distribution | 94.2 ± 15.9 seconds |

| Mare | Plasma | Elimination | 25.9 ± 5.0 minutes |

| Not Specified | Amniotic Fluid | Elimination | 3 to 6 hours |

Therapeutic Efficacy and Comparative Studies

Reproductive Management in Livestock and Companion Animals

Dinoprost (B1670695) tromethamine is widely utilized for its ability to induce luteolysis, or the regression of the corpus luteum (CL), which in turn lowers progesterone (B1679170) levels and allows for the initiation of a new estrous cycle. patsnap.com This mechanism is fundamental to its application in estrus synchronization, induction of parturition, and the treatment of reproductive disorders.

Estrus synchronization protocols are routinely employed in livestock production to facilitate artificial insemination (AI) and improve breeding efficiency. Dinoprost tromethamine is a key component of many of these protocols. patsnap.com

This compound is the naturally occurring form of PGF2α, while cloprostenol (B1669231) is a synthetic analogue. agproud.com While both are effective luteolytic agents, studies have explored potential differences in their efficacy.

However, other studies have found little to no significant difference in the luteolytic activity and subsequent pregnancy rates between dinoprost and cloprostenol in cattle under various synchronization protocols. researchgate.netresearchgate.net For instance, one study reported that while dinoprost resulted in a higher rate of luteal regression compared to cloprostenol (91.3% vs. 86.6%), this did not translate to a significant difference in pregnancies per AI. researchgate.net Another study found no significant difference in pregnancy rates between the two compounds in Bos taurus, Bos indicus, and crossbred cattle. researchgate.net

In sows, both dinoprost and cloprostenol have been shown to be effective for inducing farrowing. nih.gov A study comparing the two found no significant differences in the percentage of sows coming into estrus or conceiving by eight days post-weaning. nih.gov

The success of estrus synchronization programs using this compound is measured by the estrus response rate and subsequent fertility outcomes, such as conception and pregnancy rates. A study on cattle with a detected corpus luteum reported an estrus response of 83.3% and a conception rate of 73.0% following a single injection of this compound. researchgate.net

Factors such as the body condition score (BCS) of the animal can significantly influence these outcomes. researchgate.net In one study, cows with a higher BCS had better estrus response and conception rates. researchgate.net

In prepubertal gilts, the use of this compound in synchronization protocols has also been evaluated. One study reported a first service conception rate of 83.33% in gilts treated with dinoprost during the winter, which was higher than the 66.66% observed in the summer. acspublisher.com

Early postpartum administration of this compound in dairy cows has also been shown to improve reproductive performance. One study reported a first-service conception rate of 56% in treated cows compared to 47% in untreated controls. nih.gov Another study found a first service conception rate of 68% in cows treated with dinoprost 14 to 28 days after calving, compared to 43% in controls. cngb.org

Fertility Outcomes Following this compound Administration in Cattle

| Study Parameter | Treatment Group | Control Group | Source |

|---|---|---|---|

| First-Service Conception Rate (Postpartum) | 56% | 47% | nih.gov |

| First-Service Conception Rate (14-28 days postpartum) | 68% | 43% | cngb.org |

| Estrus Response Rate (with detected CL) | 83.3% | N/A | researchgate.net |

This compound is typically administered via intramuscular (IM) injection. patsnap.com However, research has investigated the efficacy of alternative routes, such as subcutaneous (SC) administration.

Studies in lactating Holstein cows have shown that SC administration of this compound is as effective as IM injection in causing luteal regression. nih.govnih.gov One study found no significant difference in the decline of progesterone concentrations or the proportion of cows experiencing luteal regression between IM and SC injections. nih.gov Another study reported that while SC administration resulted in greater circulating concentrations of a PGF2α metabolite (PGFM) 15 to 90 minutes after treatment, the circulating progesterone concentrations during induced luteolysis did not differ between the IM and SC groups. nih.govnih.gov Both routes of administration were deemed effective for inducing luteolysis. nih.govsemanticscholar.org

This compound is used to induce parturition in livestock, particularly in swine, to allow for better management and supervision of farrowing. zoetisus.com When administered within three days of the normal predicted farrowing date, it can help control the timing of birth. zoetisus.com The average interval from administration to parturition is approximately 30 hours. zoetisus.com The use of this compound for farrowing induction has been shown to be effective, though it may be associated with pre-parturition nesting behaviors. journals.co.za

In companion animals, prostaglandins (B1171923) are also used for the induction of whelping in dogs, although this is considered an extra-label use in some regions. ymaws.comiastate.edu It is most effective when used after day 25 of pregnancy. ymaws.com One study on the induction of whelping in full-term bitches found that a protocol including a prostaglandin (B15479496) was successful. ivis.org

This compound is an important therapeutic agent for several reproductive disorders in both livestock and companion animals.

Pyometra: This is a serious uterine infection that primarily affects intact female dogs and cats. Medical management with this compound is an alternative to ovariohysterectomy (spaying), particularly in breeding animals. nih.govijisrt.com this compound helps to expel the uterine contents by causing myometrial contractions and luteolysis. ymaws.com It is, however, contraindicated in cases of closed-cervix pyometra due to the risk of uterine rupture. vet-ebooks.com Studies have shown that treatment with this compound can be successful in resolving pyometra, with some bitches going on to produce litters. nih.govnih.gov However, recurrence rates can be high. nih.gov

Fetal Mummification: This condition occurs when a fetus dies in utero and, instead of being aborted or resorbed, becomes dehydrated and leathery. egranth.ac.in The primary and most effective treatment for fetal mummification in cattle is the administration of PGF2α, such as this compound, to induce luteolysis and subsequent expulsion of the mummified fetus. egranth.ac.innih.govacspublisher.comresearchgate.net In cases where the animal does not respond to an initial treatment, a second dose may be administered, sometimes in combination with other hormones like estradiol (B170435) benzoate (B1203000) to aid in cervical relaxation. acspublisher.com

Management of Reproductive Disorders (e.g., Pyometra, Fetal Mummification)

Obstetric Applications in Human Medicine

This compound (Prostaglandin F2α) is utilized for the induction of second-trimester abortions. nih.gov Clinical research has evaluated its efficacy using different administration routes.

One approach involves the progressive and fractionated intracervical instillation of a gel containing dinoprost. In a study evaluating this method, a gel containing 10 mg of dinoprost was administered intracervically. This protocol was successful in inducing abortion in 18 out of 24 cases (75% success rate). nih.gov This method is noted for its ease of application and the possibility of repeated administration on subsequent days. nih.gov

For cases where the initial method fails, a more invasive but highly effective protocol is the intra-amniotic injection of dinoprost. This procedure requires ultrasonography and an experienced physician. nih.gov A study reported a success rate of 31 out of 31 cases (100%) using a single intra-amniotic injection of 40 mg of dinoprost. nih.gov These methods provide a non-surgical means for inducing second-trimester abortions. nih.gov

| Protocol | Success Rate | Notes |

| Intracervical Gel (10 mg Dinoprost) | 75% (18/24 cases) | Can be repeated on subsequent days. nih.gov |

| Intra-amniotic Injection (40 mg Dinoprost) | 100% (31/31 cases) | Used in cases of failure with the gel method; requires experienced physician and ultrasound. nih.gov |

Dinoprost has been investigated for its role in medically indicated labor induction at term, although its application for this purpose is less common than other prostaglandins like dinoprostone (B10761402) (PGE2). Dinoprost acts as a bronchoconstrictor in humans and influences uterine contractility. europa.eu Studies have shown that oral administration of dinoprost in late-term pregnancy can stimulate uterine activity. An oral dose of 5 mg given to women in late pregnancy (weeks 38-40) was observed to increase the amplitude and frequency of uterine contractions, though this dose alone was insufficient to induce parturition. europa.eu Further investigation determined that the minimal cumulative oral dose required to successfully induce labor was 30 mg, with the maximal doses in studies exceeding 115 mg. europa.eu

Postpartum hemorrhage (PPH) is a major cause of maternal mortality, and its management often involves the use of uterotonic agents to stimulate uterine contractions and control bleeding. nih.govfrontiersin.org The class of prostaglandins is recommended as a second-line treatment option when first-line agents like oxytocin (B344502) are unavailable or ineffective. nih.govnih.gov

While prostaglandins are a key therapeutic category for PPH, the specific agent most commonly cited and approved by the U.S. Food and Drug Administration for this indication is carboprost (B24374) tromethamine, a synthetic analog of prostaglandin F2α. nih.govprimeinc.org The use of this compound itself for the management of postpartum hemorrhage is not prominently detailed in clinical guidelines or research studies, which instead emphasize the use of its analog, carboprost. nih.govnih.gov

Safety Profile and Adverse Event Mechanisms

Gastrointestinal Disturbances and Smooth Muscle Contraction

The administration of dinoprost (B1670695) tromethamine frequently leads to gastrointestinal disturbances, a direct consequence of its primary mechanism of action. patsnap.com Prostaglandins (B1171923), including dinoprost, are known to stimulate the smooth muscle of the gastrointestinal tract. drugbank.com This stimulation can lead to increased peristalsis, resulting in symptoms such as nausea, vomiting, abdominal cramps, and diarrhea. nih.gov The effect is similar to the action of other prostaglandins, like dinoprostone (B10761402) (PGE2), which also stimulate gastrointestinal smooth muscle. drugbank.com

The contractile response of intestinal smooth muscle is a complex process that can be modulated by various factors. While the autonomic nervous system typically modifies intestinal contractions, prostaglandins can directly initiate or enhance them. nih.gov The intensity of these gastrointestinal side effects is often dose-dependent. Studies have shown that even when dinoprost tromethamine is administered for its effects on the reproductive system, the systemic absorption can be sufficient to cause these gastrointestinal reactions. drugbank.com

| Adverse Effect | Mechanism | Common Manifestations |

|---|---|---|

| Gastrointestinal Disturbances | Stimulation of smooth muscle in the gastrointestinal tract. drugbank.com | Nausea, vomiting, diarrhea, abdominal cramps. nih.gov |

Cardiovascular Effects and Monitoring

This compound can exert notable effects on the cardiovascular system, primarily manifesting as changes in blood pressure and heart rate. patsnap.com The underlying mechanism involves the action of prostaglandins on vascular smooth muscle. This can lead to either vasoconstriction or vasodilation, depending on the specific prostaglandin (B15479496) and the vascular bed involved.

In some instances, this compound has been associated with hypertension. nih.gov This is thought to be due to its vasoconstrictive properties in certain blood vessels. Conversely, other prostaglandins can have vasodilatory effects. Careful monitoring of cardiovascular parameters is therefore essential during and after administration of this compound, particularly in individuals with pre-existing cardiovascular conditions. patsnap.com Studies in donkeys have shown that even at doses that are not overtly causing other side effects, dinoprost can prevent the expected decline in heart rate seen after saline administration, suggesting a subclinical cardiovascular effect. researchgate.net

| Cardiovascular Effect | Potential Mechanism | Clinical Manifestation |

|---|---|---|

| Hypertension | Vasoconstriction of peripheral blood vessels. | Increase in blood pressure. nih.gov |

| Tachycardia | Reflex response to changes in blood pressure or direct stimulation of cardiac tissue. | Increased heart rate. patsnap.com |

Reproductive System Complications and their Mechanisms

While the primary therapeutic use of this compound is within the reproductive system, its potent effects can also lead to complications. The drug acts directly on the myometrium, stimulating uterine contractions that are similar to those of labor. drugbank.com This powerful stimulation is responsible for its therapeutic efficacy in inducing labor or abortion, but it can also lead to adverse events if not carefully managed. drugbank.compatsnap.com

Overstimulation of the uterus can result in intense and frequent contractions, potentially leading to complications such as cervical laceration, rupture of the lower uterine segment, and hemorrhage. nih.gov The risk of these complications is related to the intensity of the uterine contractions induced by the drug. Additionally, retention of the placenta has been reported as a possible complication. nih.gov The luteolytic action of dinoprost, which involves the regression of the corpus luteum and a subsequent drop in progesterone (B1679170), is central to its use in synchronizing estrus cycles in animals. patsnap.com

| Complication | Underlying Mechanism |

|---|---|

| Uterine Hyperstimulation | Direct and potent stimulation of myometrial contractions. drugbank.com |

| Cervical Laceration/Uterine Rupture | Intense uterine contractions exceeding the physical capacity of the cervix or uterine wall. nih.gov |

| Hemorrhage | Can be a consequence of uterine trauma or incomplete placental separation. nih.gov |

| Retained Placenta | May be related to the intensity and coordination of uterine contractions. nih.gov |

Hypersensitivity and Allergic Reactions

Hypersensitivity and allergic reactions to this compound, though not common, can occur. patsnap.com These reactions are an immune-mediated response to the drug. The mechanisms of drug hypersensitivity can be complex, involving different types of immune responses.

Immediate hypersensitivity reactions, often mediated by IgE antibodies, can manifest as urticaria (hives), angioedema (swelling), and in severe cases, anaphylaxis. nih.gov These reactions involve the release of inflammatory mediators like histamine (B1213489) from mast cells. rutgers.edu Delayed hypersensitivity reactions can also occur, presenting with a variety of symptoms. Although the specific immunologic pathways for dinoprost-induced hypersensitivity are not extensively detailed in the provided search results, the general principles of drug hypersensitivity would apply.

| Reaction Type | Potential Manifestations | General Mechanism |

|---|---|---|

| Immediate Hypersensitivity | Urticaria (hives), angioedema, pruritus (itching), anaphylaxis. patsnap.comnih.gov | IgE-mediated release of histamine and other inflammatory mediators. nih.gov |

| Delayed Hypersensitivity | Various skin rashes and other systemic symptoms. | T-cell mediated immune response. |

Hematological and Clinical Chemistry Changes

Studies investigating the effects of this compound on hematological and clinical chemistry parameters have yielded some interesting findings. In a study involving the intra-amniotic administration of this compound for second-trimester abortion, no significant adverse effects on the coagulation and fibrinolytic systems were observed. nih.gov Prothrombin time, thrombin time, euglobulin lysis time, and plasminogen levels remained normal. nih.gov There was a slight, transient increase in plasma fibrinogen concentration six hours after the initial infusion. nih.gov

The study also noted a statistically significant increase in the white blood cell count, although this was not considered clinically significant. nih.gov Importantly, red blood cell fragmentation was not observed, suggesting no significant mechanical damage to red blood cells. nih.gov These findings are in contrast to the alterations in coagulation and fibrinolytic systems that have been observed with the use of hypertonic saline for similar procedures. nih.gov

| Parameter | Observed Change | Clinical Significance |

|---|---|---|

| Coagulation and Fibrinolytic Systems | No significant changes in prothrombin time, thrombin time, euglobulin lysis time, or plasminogen levels. nih.gov | Considered to be a favorable safety profile in this regard compared to other agents. nih.gov |

| Plasma Fibrinogen | Slight, transient increase 6 hours post-infusion. nih.gov | Not associated with adverse clinical outcomes in the study. nih.gov |

| White Blood Cell Count | Statistically significant increase. nih.gov | Considered clinically insignificant in the context of the study. nih.gov |

| Red Blood Cells | No fragmentation observed. nih.gov | Indicates a lack of mechanical hemolysis. nih.gov |

Synthesis and Development Research

Chemical Synthesis Pathways and Methodologies

Yield Optimization and Industrial Scalability

Optimizing reaction yield and ensuring scalability are critical for the commercial viability of Dinoprost (B1670695) tromethamine production. In the final salt formation step, process parameters are carefully controlled to maximize yield. For example, by reacting 150g of PGF2α oil in acetonitrile (B52724) with a tromethamine solution and controlling crystallization temperatures (initially 53-57°C, followed by cooling), a yield of approximately 89% for Dinoprost tromethamine can be achieved. chemicalbook.com

Process optimization also involves refining reaction conditions at each step to minimize the formation of by-products. nih.gov Techniques such as monitoring the reaction progress with High-Performance Liquid Chromatography (HPLC) allow chemists to determine the optimal reaction time and temperature to achieve the highest possible yield. nih.gov For instance, in related chemical syntheses, adjusting temperature and reaction time can significantly increase the yield of the desired product while minimizing impurities. nih.gov The principles of "pot and time economy," where multiple transformations are carried out in a single reaction vessel, are also being applied to the synthesis of key intermediates like the Corey lactone, simplifying procedures and making them more amenable to industrial scale-up. rsc.org

Catalyst Systems and Environmental Considerations

The synthesis of complex molecules like Dinoprost often relies on metal-based catalysts to control stereochemistry and facilitate key bond formations. oatext.com

Rhodium (Rh) and Palladium (Pd) Catalysts : Modern synthetic routes for prostaglandins (B1171923) employ sophisticated transition metal catalysts. For example, a Rhodium-catalyzed Suzuki-Miyaura coupling is used to set the stereochemistry of the cyclopentane (B165970) core. nih.gov Palladium catalysts are also used in steps like the Tsuji-Trost alkylation to build other parts of the molecule. nih.gov

Nickel (Ni) Catalysts : Chemoenzymatic approaches may incorporate steps like nickel-catalyzed cross-couplings to attach the side chains. nih.gov

Organocatalysts : To improve the environmental profile and avoid heavy metals, organocatalysts are also used. A concise, seven-step synthesis of PGF2α employs S-proline as an asymmetric catalyst. wikipedia.org

From an environmental perspective, the pharmaceutical industry is increasingly focused on "green chemistry" to minimize waste and avoid hazardous reagents. dst.gov.in The use of noble metal catalysts like palladium, while efficient, presents challenges related to cost, non-renewability, and the need for removal from the final product. oatext.com

Efforts to create more sustainable processes include:

Developing chemoenzymatic methods that operate under milder conditions. nih.gov

Designing syntheses with fewer steps to reduce solvent and reagent consumption. wikipedia.orgnih.gov

Replacing hazardous reagents with more environmentally friendly alternatives.

Developing reusable catalysts to minimize metal waste. dst.gov.in

The development of catalysts based on abundant metals like copper or the use of biomass-derived materials as catalyst supports represents a frontier in green chemistry for pharmaceutical manufacturing. dst.gov.inmdpi.com

Purity and Stability in Manufacturing

Ensuring the purity and stability of this compound is mandated by regulatory bodies and detailed in pharmacopeias. The United States Pharmacopeia (USP) specifies that this compound must contain not less than 95.0 percent and not more than 105.0 percent of the active ingredient, calculated on a dried basis. drugfuture.com

Purity Control: Purity is assessed using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a primary method. drugfuture.comnih.govdowdevelopmentlabs.com The USP outlines a specific HPLC method for the assay and for determining chromatographic purity. drugfuture.com This method can separate this compound from potential impurities and degradation products. Acceptance criteria for impurities are strictly defined; for example, specific impurities are limited to not more than 1.5% or 2.0%, with total other impurities also controlled. drugfuture.com

Table 2: USP Purity and Quality Specifications for this compound

| Parameter | Method | Specification |

| Assay | HPLC | 95.0% - 105.0% (C₂₀H₃₄O₅·C₄H₁₁NO₃) |

| Specific Rotation | Polarimetry (781S) | +19° to +26° |

| Loss on Drying | Vacuum Drying (731) | Not more than 1.0% |

| Residue on Ignition | Ash Test (281) | Not more than 0.5% |

| Chromatographic Purity | HPLC | Limits set for specific and total impurities |

| Source: United States Pharmacopeia drugfuture.com |

Stability in Manufacturing: Stability testing is a critical component of quality control, ensuring the drug product maintains its quality, efficacy, and safety throughout its shelf life. qlaboratories.comfrontagelab.com this compound itself is described as a white to off-white, very hygroscopic, crystalline powder, which necessitates storage in tight containers. drugbank.comdrugfuture.com

For formulated products, stability is influenced by factors like pH. Historically, it was believed that prostaglandins were more stable at a higher pH. However, newer formulations have been developed where the pH is adjusted to a near-neutral range of approximately 5.5 to 7.5, which can improve stability and reduce injection site complications. google.com Stability studies are conducted under various environmental conditions (e.g., temperature, humidity, light) according to ICH guidelines to establish the product's re-test period or shelf life. qlaboratories.comgmp-compliance.org These studies monitor the assay of the active ingredient and the levels of any degradation products over time. dowdevelopmentlabs.com

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Applications

The primary use of dinoprost (B1670695) tromethamine is centered on its potent luteolytic and smooth muscle contracting properties, making it a cornerstone in veterinary and human reproductive health for applications such as estrus synchronization, induction of labor, and management of postpartum hemorrhage. patsnap.comnih.govpatsnap.comnbinno.com However, the biological activities of PGF2α suggest a broader therapeutic potential that warrants further investigation.

Future research is directed towards several promising areas:

Oncology: Prostaglandins (B1171923) are known to be elevated in certain cancers, such as endometrial adenocarcinomas. nih.gov The PGF2α receptor (FP receptor) is expressed in these tissues, and its activation can influence tumor cell functions like proliferation. nih.govfrontiersin.org Investigating the role of dinoprost tromethamine or other FP receptor modulators in cancer therapy, potentially as part of a combination treatment, is a viable research avenue.

Cardiovascular Disease: The FP receptor has been implicated in the regulation of blood pressure and other inflammation-related cardiovascular disorders. frontiersin.org PGF2α is one of the more abundant prostaglandins formed at sites of inflammation. frontiersin.org Research into how this compound might influence these pathways could lead to novel treatments for cardiovascular conditions.

Glaucoma and Ocular Hypertension: Analogues of PGF2α are already standard treatments for glaucoma. Exploring the specific effects of this compound on trabecular meshwork contractility and aqueous humor dynamics could reveal new therapeutic possibilities in ophthalmology. abmole.com

Inflammatory Conditions: PGF2α is present in the joint fluid of patients with various forms of arthritis, and its levels are affected by NSAID treatment. frontiersin.org This suggests a role in inflammatory processes, and further studies could determine if modulating the FP receptor with this compound has therapeutic potential in managing inflammatory diseases. frontiersin.orgwikipedia.org

Development of Improved Formulations and Delivery Systems

The clinical efficacy of this compound is partly limited by its very short biological half-life, which is less than a minute in plasma. europa.eudrugbank.com It is rapidly metabolized in the lungs and liver. europa.eu This necessitates specific administration routes, such as intramuscular or intra-amniotic injection, to achieve the desired therapeutic effect. patsnap.comnih.gov

Future research is focused on creating advanced drug delivery systems to overcome these limitations. Key areas of development include:

Controlled-Release Formulations: The development of injectable hydrogels, microspheres, or biodegradable implants could provide sustained release of this compound over a desired period. This would be particularly beneficial for estrus synchronization protocols in livestock, potentially reducing the need for multiple injections and improving animal welfare.

Nanoparticle-Based Delivery: Encapsulating this compound in liposomes or polymeric nanoparticles could enhance its stability, prolong its circulation time, and potentially target its delivery to specific tissues like the corpus luteum or myometrium.

Novel Administration Routes: While various routes have been explored, including subcutaneous, intravaginal, and intrauterine, research into formulations optimized for these routes is needed. nih.gov For instance, developing a thermo-responsive gel for intravaginal application could offer a non-invasive, controlled-release option for labor induction.

Further Characterization of Receptor Interactions and Downstream Signaling

This compound exerts its effects by binding to the prostaglandin (B15479496) F receptor (FP), a G-protein-coupled receptor (GPCR). abmole.commedchemexpress.com While the primary signaling pathway is known, a more detailed characterization of receptor interactions and downstream signaling cascades is crucial for developing more selective drugs and understanding the full spectrum of its physiological effects.

The known signaling pathway involves the coupling of the FP receptor to the Gq protein, which activates phospholipase C (PLC). oup.com This activation leads to the mobilization of inositol (B14025) phosphates and an increase in intracellular calcium, triggering smooth muscle contraction. oup.com PGF2α also activates the ERK1/2 pathway, which is involved in cell proliferation. nih.govoup.com

Future research should focus on:

Receptor Dimerization: Investigating whether the FP receptor forms homodimers or heterodimers with other prostaglandin receptors, which could influence signaling outcomes.

Signal Transduction Specificity: Elucidating why FP receptor activation leads to different outcomes (e.g., luteolysis vs. myometrial contraction) in different cell types and physiological states.

Identification of Novel Downstream Effectors: Using proteomic and transcriptomic approaches to identify new proteins and signaling pathways that are modulated by this compound administration. This could uncover previously unknown biological functions.

| Component | Molecule/Pathway | Function | Reference |

|---|---|---|---|

| Ligand | Dinoprost (PGF2α) | Binds to and activates the FP receptor. | abmole.com |

| Receptor | Prostaglandin F Receptor (FP) | A seven-transmembrane G-protein-coupled receptor. | oup.com |

| Primary Transducer | Gq protein | Activated by the FP receptor upon ligand binding. | oup.com |

| Phospholipase C (PLC) | Activated by the Gq protein. | oup.com | |

| Second Messengers | Inositol Phosphates (IPs) | Mobilized by PLC, leading to calcium release. | oup.com |

| Intracellular Calcium (Ca2+) | Increased levels trigger cellular responses like muscle contraction. | oup.com | |

| Downstream Signaling | ERK1/2 Pathway | Activated by PGF2α, involved in regulating cell proliferation. | nih.gov |

Long-term Reproductive and Health Outcomes Following this compound Administration

While the short-term efficacy of this compound in reproductive management is well-documented, there is a notable lack of comprehensive studies on its long-term consequences. researchgate.netresearchgate.net Most research in livestock focuses on immediate outcomes like luteal regression and pregnancy rates following a single treatment cycle. iosrjournals.org Studies have shown that the future reproductive performance of non-cycling cattle is unaffected by an injection. nih.gov Additionally, animal studies in rats and rabbits have found dinoprost to be non-teratogenic at therapeutic doses, though higher doses can be embryo-lethal due to the compound's potent luteolytic effects. nih.gov

To ensure the continued safe and effective use of this compound, future research must address:

Offspring Health: Research should investigate the health, growth, and future fertility of offspring born after the maternal use of this compound for estrus synchronization or parturition induction.

Metabolic and Systemic Health: Given the widespread expression of prostaglandin receptors, long-term studies should monitor for any potential impacts on the metabolic, cardiovascular, or immune health of treated individuals.

Pharmacogenomic Studies and Individualized Responses

There is observable variability in the response of individuals to this compound. For example, not all cattle undergo complete luteolysis following a standard dose. This variability suggests that genetic factors may play a significant role in treatment outcomes. Pharmacogenomics, the study of how genes affect a person's response to drugs, is a critical area for future research.

Key research objectives in this area include:

Receptor Polymorphisms: Identifying single nucleotide polymorphisms (SNPs) in the PTGFR gene, which encodes the FP receptor, and correlating these genetic variants with clinical outcomes. wikipedia.org Certain polymorphisms might alter receptor expression, binding affinity, or signaling efficiency, leading to either enhanced or diminished responses to this compound.

Development of Genetic Markers: The ultimate goal is to develop genetic markers that can predict an individual's response to this compound. This would allow for the personalization of treatment protocols, optimizing efficacy and minimizing the use of the drug in predicted non-responders.

Integration with Advanced Reproductive Biotechnologies

This compound is already an integral component of many assisted reproductive technologies (ART), particularly in veterinary medicine. nbinno.com Its ability to reliably induce luteolysis makes it essential for ovulation synchronization protocols like Ovsynch, which are fundamental for timed artificial insemination (TAI), in vitro fertilization (IVF), and embryo transfer programs. nih.govzoetisus.com

Future research will focus on refining this integration and expanding its applications:

Q & A

Q. What standardized analytical methods are recommended for validating dinoprost tromethamine purity in pharmaceutical formulations?

The USP monograph specifies HPLC with a LiChrosorb-Si-60 column for assay validation, using derivatization and internal standard calibration. The retention time of derivatized dinoprost must align with reference standards (relative retention time: 1.0 for this compound). Method validation includes system suitability tests for resolution, tailing factor, and precision (RSD ≤2%) .

Q. How does this compound’s pharmacokinetic profile influence experimental dosing schedules in livestock studies?

this compound rapidly dissociates into dinoprost (PGF2α), with a blood half-life of minutes and near-complete hepatic/lung clearance. Peak tissue concentrations at injection sites diminish within 24–48 hours. Dosing intervals should account for this rapid clearance to maintain therapeutic efficacy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Skin absorption risks necessitate immediate washing with soap/water after exposure. Use Type I glass containers for storage, and include preservatives like benzyl alcohol in formulations. Labeling must indicate veterinary use only due to regulatory restrictions .

Q. What is the mechanistic basis for this compound’s luteolytic activity in estrus synchronization?

Dinoprost binds to PGF2α receptors, triggering corpus luteum regression via reduced progesterone synthesis. In vitro studies show dose-dependent suppression of progesterone production (e.g., 50% inhibition at 10 ng/mL in bovine luteal cells) .

Advanced Research Questions

Q. How do conflicting results on this compound’s efficacy in estrus synchronization protocols arise, and how can they be resolved?

Variability in response (e.g., 70–90% estrus induction in cattle) may stem from differences in dosage (5–25 mg), administration route (IM vs. SC), or animal parity. Meta-analyses of field trials suggest optimizing protocols by adjusting injection timing relative to follicular waves .

Q. What methodological considerations are essential when comparing this compound with synthetic analogues like D-Cloprostenol?

Key factors include half-life differences (Cloprostenol: ~3 hours vs. Dinoprost: minutes) and receptor affinity. A 2022 study found D-Cloprostenol induced estrus in 85% of sheep vs. 65% with dinoprost, likely due to prolonged bioactivity. Experimental designs should standardize progesterone assays to control for endogenous fluctuations .

Q. How does administration route (IM vs. SC) impact plasma kinetics of dinoprost metabolites, and what are the implications for study reproducibility?

Intramuscular injection yields higher peak plasma 13,14-dihydro-PGF2α levels (18.4 ng/mL at 45 minutes) vs. subcutaneous (12.1 ng/mL). Researchers must standardize injection sites (e.g., semitendinosus muscle) to minimize variability in pharmacokinetic parameters .

Q. What experimental designs address contradictions in farrowing induction outcomes when combining this compound with oxytocin or dexamethasone?

Conflicting litter size data (e.g., 10.5 vs. 12.0 piglets) in combo therapies may reflect timing discrepancies. A factorial design with staggered oxytocin administration (24 h post-dinoprost) reduced variability in farrowing intervals (Δ = 2.1 h, p < 0.05). Include parity-stratified subgroups to control for uterine senescence effects .

Methodological Recommendations

- Analytical Validation: Include system suitability tests (USP guidelines) for HPLC methods to ensure column performance .

- Dosing Protocols: Use pharmacokinetic modeling (e.g., non-compartmental analysis) to optimize injection intervals .

- Data Interpretation: Apply mixed-effects models to account for inter-animal variability in estrus response studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。